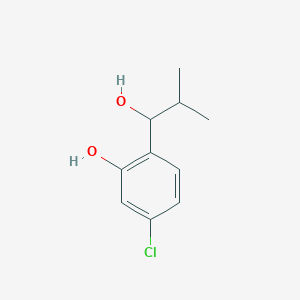

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol

Description

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is an organic compound with the molecular formula C10H13ClO2. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the 5th position and a hydroxy-2-methylpropyl group at the 2nd position of the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including personal care products and industrial processes .

Properties

IUPAC Name |

5-chloro-2-(1-hydroxy-2-methylpropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRLJNSCINQDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol typically involves the chlorination of 2-(1-hydroxy-2-methylpropyl)phenol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the 5th position .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(1-hydroxy-2-methylpropyl)phenol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-chloro-2-(1-oxo-2-methylpropyl)phenol.

Reduction: Formation of 2-(1-hydroxy-2-methylpropyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.

Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal activities.

Industry: Utilized in the formulation of personal care products, such as soaps and shampoos, due to its antimicrobial properties

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The hydroxyl group plays a crucial role in this interaction by forming hydrogen bonds with membrane lipids .

Comparison with Similar Compounds

Similar Compounds

Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, widely used as an antimicrobial agent in personal care products.

Chloroxylenol: 4-Chloro-3,5-dimethylphenol, another antimicrobial agent used in disinfectants and antiseptics.

Uniqueness

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Unlike triclosan and chloroxylenol, this compound has a hydroxy-2-methylpropyl group that enhances its solubility and interaction with microbial cell membranes, making it a potent antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.